![molecular formula C16H14N4O2S B2639478 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172950-76-3](/img/structure/B2639478.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a compound that contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel four-fused ring heterocyclic system was synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on its molecular structure. The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. For instance, it is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds with a chromeno[2,3-d]pyrimidine structure have been found to inhibit bacterial and cancer cell proliferation by disrupting the DNA replication process . They are known as the main structure of antitumor agents, possibly due to the presence of a toxophoric N–C–S moiety .
Anticancer Activity
These compounds have shown a wide range of biological activities such as anticancer . They have been tested for their antiproliferative activities in fibroblasts and eight representative human tumoral cell lines .
Antimicrobial Activity
Chromeno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antioxidant Activity
These compounds have also shown antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Compounds with a chromeno[2,3-d]pyrimidine structure have been found to have analgesic activities . This suggests they could be used in the development of new pain relief medications.
Antiglycation Agents
These compounds have been found to act as antiglycation agents . Glycation is a reaction that takes place when simple sugar molecules become attached to proteins or lipid fats without the moderation of an enzyme. This process can be a factor in aging and in the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, and chronic renal failure.
Neurological Disease Treatment
Compounds with a 4H-chromene derivative are of particular importance in the treatment of neurological diseases including Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome .
Green Chemistry Applications
The synthesis of these compounds has been achieved using green chemistry principles, including the use of acidic ionic liquid catalysts and green solvent media . This makes their production more environmentally friendly and sustainable.
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its biological activities and potential applications in various fields. This could include investigating its potential as a therapeutic agent, given the biological activities associated with thiazole-containing compounds .
Eigenschaften
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-2-20-8-7-11(19-20)15(21)18-16-17-14-10-5-3-4-6-12(10)22-9-13(14)23-16/h3-8H,2,9H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLGCMFSWHYGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(Difluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2639398.png)

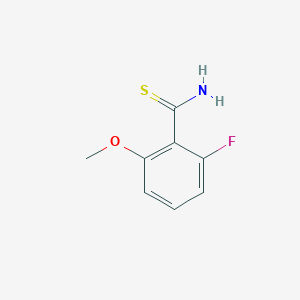
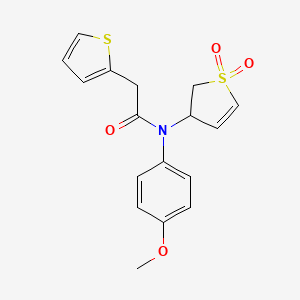
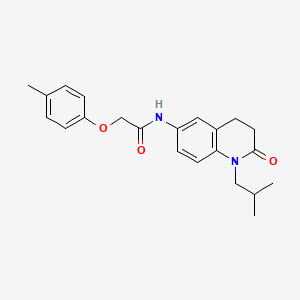
![2-((5-Oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid](/img/structure/B2639406.png)


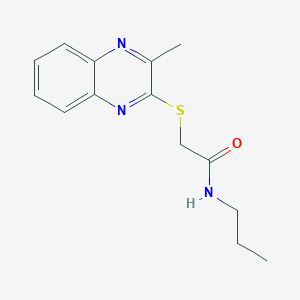

![6-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2639414.png)
![6-methoxy-N-[(4-sulfamoylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B2639415.png)
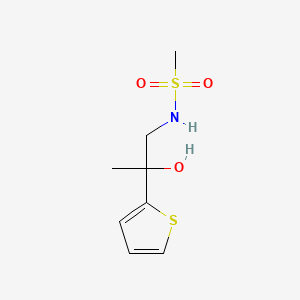
![3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid](/img/structure/B2639417.png)